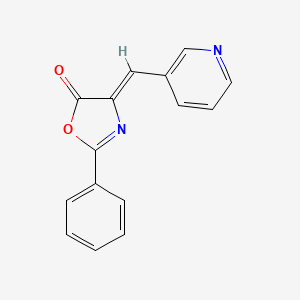

2-phenyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one

Description

2-Phenyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one (C6) is a heterocyclic oxazolone derivative characterized by a pyridinylmethylene group at position 4 and a phenyl ring at position 2 of the oxazolone core. This scaffold has garnered significant attention due to its potent and selective inhibition of death-associated protein kinases (DAPK1 and DAPK3), with IC50 values of 69 nM and 225 nM, respectively . The pyridinyl group, oxazolone ring, and phenyl substituent are critical for binding affinity and selectivity .

Properties

CAS No. |

5086-43-1 |

|---|---|

Molecular Formula |

C15H10N2O2 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

(4Z)-2-phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |

InChI |

InChI=1S/C15H10N2O2/c18-15-13(9-11-5-4-8-16-10-11)17-14(19-15)12-6-2-1-3-7-12/h1-10H/b13-9- |

InChI Key |

VLVHAYVBYFGEEF-LCYFTJDESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C\C3=CN=CC=C3)/C(=O)O2 |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(3-pyridylmethylene)oxazole-5(4H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method might involve the reaction of 2-phenyl-4-oxazolecarboxaldehyde with 3-pyridylmethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(3-pyridylmethylene)oxazole-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(3-pyridylmethylene)oxazole-5(4H)-one would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Comparison of Structural Analogues

Key Findings from Comparative Analysis

Bioactivity and Selectivity :

- The pyridinylmethylene group in C6 is essential for DAPK inhibition, whereas fluorophenyl () or azulenyl () substitutions shift activity toward anticancer or materials science applications.

- Substituted benzylidene derivatives (e.g., 4-chloro, 4-methoxy) exhibit varied melting points and spectroscopic profiles, suggesting altered stability and solubility .

Synthetic Methodologies: C6 Analogues: Synthesized via nucleophilic addition of n-propylamine to oxazolone precursors, yielding cinnamamide derivatives . Biowaste Catalysis: Eggshell powder under microwave irradiation enables eco-friendly synthesis of fluorophenyl derivatives (85–92% yields) . Organocatalysis: L-Proline catalyzes benzylidene oxazolones for herbicidal applications, emphasizing green chemistry .

Contrasting Applications :

Biological Activity

2-Phenyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one, a compound belonging to the oxazolone class, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies.

- Molecular Formula : C15H10N2O2

- CAS Number : 5086-43-1

- Structure : The compound features a pyridine ring and an oxazolone moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that oxazolones exhibit notable antimicrobial properties. For instance, derivatives of oxazolones have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies using human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) have demonstrated significant cytotoxic effects. The IC50 values for these activities were found to be in the micromolar range, indicating potent anticancer properties .

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 2.09 |

| A549 | 2.08 |

Analgesic Properties

The analgesic activity of oxazolones has been explored through various pharmacological tests, including the writhing test and hot plate test. These studies suggest that compounds containing the oxazolone structure may inhibit pain pathways by blocking specific receptors involved in pain transmission, such as COX enzymes and TRPV1 channels .

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

- Receptor Modulation : It may act as an antagonist at TRPV1 channels, which are implicated in nociception .

- Cell Cycle Interference : The compound's structure allows it to interfere with cell cycle progression in cancer cells, leading to apoptosis.

Toxicity Studies

Acute toxicity studies conducted on animal models have shown that this compound exhibits low toxicity levels. Histopathological assessments revealed no significant adverse effects on vital organs, suggesting a favorable safety profile for further development .

Case Studies

Several case studies have documented the synthesis and evaluation of various oxazolone derivatives, including this compound. These studies highlight:

- Synthesis Protocols : Efficient synthetic routes using readily available starting materials.

- Biological Evaluations : Systematic evaluations of biological activity using standardized assays.

- Structure–Activity Relationships (SAR) : Insights into how modifications on the oxazolone scaffold affect biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.